Sodium ammonium hydrogen phosphate tetrahydrate

Catalog No.
S3431187
CAS No.
51750-73-3
M.F
H13NNaO8P
M. Wt
209.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ammonium hydrogen phosphate tetrahydrate

CAS Number

51750-73-3

Product Name

Sodium ammonium hydrogen phosphate tetrahydrate

IUPAC Name

azanium;sodium;hydrogen phosphate;tetrahydrate

Molecular Formula

H13NNaO8P

Molecular Weight

209.07 g/mol

InChI

InChI=1S/H3N.Na.H3O4P.4H2O/c;;1-5(2,3)4;;;;/h1H3;;(H3,1,2,3,4);4*1H2/q;+1;;;;;/p-1

InChI Key

IQTQISLCLWJRPM-UHFFFAOYSA-M

SMILES

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+]

Canonical SMILES

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+]

Sodium ammonium hydrogen phosphate tetrahydrate, also known as ammonium sodium hydrogen phosphate or microcosmic salt, is a chemical compound with the empirical formula H₅NNaO₄P · 4H₂O. It appears as colorless to white crystals and has a molar mass of approximately 209.07 g/mol. The compound is soluble in water and is typically stored at temperatures between 5 °C and 30 °C to maintain its stability .

Buffering Agent:

  • One of the most prominent uses of sodium ammonium hydrogen phosphate tetrahydrate is as a buffering agent. It helps maintain a stable pH in various biological and chemical solutions. This is crucial for maintaining optimal conditions for enzymatic reactions, cell cultures, and other research experiments where precise pH control is essential [].

Chromatography and Spectroscopy:

  • Sodium ammonium hydrogen phosphate tetrahydrate plays a valuable role in chromatography and spectroscopy techniques. It acts as an eluent in ion-exchange chromatography, aiding in the separation of different molecules based on their charge []. Additionally, it finds use in preparing solutions for various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, due to its well-defined chemical properties [].

Reagent in Chemical Synthesis:

  • Beyond its buffering and separation capabilities, sodium ammonium hydrogen phosphate tetrahydrate also serves as a reagent in several chemical synthesis reactions. It acts as a source of phosphate ions, which can be involved in various organic and inorganic reactions. For instance, it participates in the synthesis of polyphosphates, polyammonium phosphate, and polyammonium hydrogen phosphate [].

Viral Inhibition Studies:

  • Research has explored the potential of sodium ammonium hydrogen phosphate tetrahydrate in antiviral studies. Studies suggest that it can bind to viruses, preventing their attachment to host cells and ultimately inhibiting viral replication []. However, further research is needed to fully understand its potential as an antiviral agent.

Other Applications:

  • Aside from the aforementioned uses, sodium ammonium hydrogen phosphate tetrahydrate finds application in various other research areas, including:
    • Microcosmic salt bead test: This test identifies metallic radicals using sodium ammonium hydrogen phosphate tetrahydrate as a key component [].
    • Nutrient source: In certain research settings, it can be used as a source of essential nutrients for cell cultures or microorganisms [].
, particularly in acid-base reactions due to the presence of both sodium and ammonium ions. One notable reaction is its interaction with strong acids, which can lead to the formation of phosphoric acid and the corresponding ammonium salt:

H5NNaO4P+HClNaCl+NH4Cl+H3PO4+H2O\text{H}_5\text{NNaO}_4\text{P}+\text{HCl}\rightarrow \text{NaCl}+\text{NH}_4\text{Cl}+\text{H}_3\text{PO}_4+\text{H}_2\text{O}

Additionally, it can undergo thermal decomposition upon heating, releasing water and potentially forming other phosphates .

The synthesis of sodium ammonium hydrogen phosphate tetrahydrate can be achieved through several methods:

  • Neutralization Reaction: Mixing solutions of sodium hydroxide and ammonium dihydrogen phosphate can yield sodium ammonium hydrogen phosphate tetrahydrate.
  • Evaporation: Concentrating solutions containing sodium and ammonium ions along with phosphates through evaporation can lead to crystallization of the compound.
  • Recrystallization: Purification of crude samples can be performed by dissolving the compound in hot water and allowing it to crystallize upon cooling .

Sodium ammonium hydrogen phosphate tetrahydrate has several applications across different fields:

  • Analytical Chemistry: It is commonly used as a reagent in analytical chemistry, particularly in the microcosmic salt bead test for identifying metallic radicals.
  • Laboratory Use: The compound serves as an intermediate in various chemical syntheses and reactions.
  • Fertilizers: Due to its phosphorus content, it can be utilized as a fertilizer component in agriculture .

Research on interaction studies involving sodium ammonium hydrogen phosphate tetrahydrate primarily focuses on its reactivity with other chemical species. For instance, studies have indicated that it interacts with heavy metals, forming complexes that can aid in their identification and quantification during analytical procedures. Furthermore, its role in buffering systems has been explored, highlighting its importance in maintaining pH levels during bio

Sodium ammonium hydrogen phosphate tetrahydrate shares similarities with several other phosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Sodium PhosphateNa₃PO₄Highly soluble; used primarily as a food additive
Ammonium Phosphate(NH₄)₃PO₄Commonly used as a fertilizer; less stable than sodium ammonium hydrogen phosphate
Potassium PhosphateK₃PO₄Often used in fertilizers; provides potassium
Calcium Hydrogen PhosphateCa(H₂PO₄)₂Important for bone health; less soluble than sodium ammonium hydrogen phosphate

Sodium ammonium hydrogen phosphate tetrahydrate is unique due to its dual cationic nature (sodium and ammonium) and its specific role in analytical chemistry applications, making it particularly valuable for laboratory settings .

Historical Evolution of Synthetic Routes for NaNH₄HPO₄·4H₂O

The synthesis of sodium ammonium hydrogen phosphate tetrahydrate has evolved significantly since its first documented preparation in the 19th century. Early methods relied on direct neutralization of phosphoric acid with sodium hydroxide and ammonium hydroxide, often yielding impure crystals due to contaminants in raw materials. The 1970s marked a pivotal shift with industrial-scale processes utilizing wet-process phosphoric acid, ammonia, and sodium chloride. For instance, U.S. Patent 3,619,133 (1971) introduced a continuous method where ammonia was introduced into phosphoric acid at pH 3.5–6.0 to precipitate impurities, followed by sodium chloride addition to crystallize NaNH₄HPO₄·4H₂O. This approach improved purity by leveraging temperature-controlled impurity removal (>60°C) and optimized NH₃/H₃PO₄ molar ratios (0.7–1.5).

Subsequent refinements focused on recycling mother liquors to enhance yield. Hayakawa et al. (1970) demonstrated that maintaining a circulating mother liquor at temperatures unfavorable for premature crystallization reduced co-precipitation of sodium chloride and ammonium chloride. These innovations underscored the transition from batch to continuous processes, achieving near-complete raw material utilization.

Mechanochemical Synthesis vs. Solution-Based Crystallization

Modern synthetic strategies for NaNH₄HPO₄·4H₂O bifurcate into mechanochemical and solution-based approaches. Solution-based crystallization, as described in U.S. Patent 4,117,089, involves sequential ammoniation, impurity filtration, and crystallization at controlled pH and temperature. This method typically yields crystals with median diameters of 23–39 μm, though particle size distribution remains broad.

In contrast, mechanochemical synthesis employs micro-ball milling under cryogenic conditions to achieve micron-scale particles. A 2010 study micronized Pluronic® F-68 (a soft material analog) to sub-10 μm diameters using liquid nitrogen-cooled ball milling, achieving 100% yield. Applied to NaNH₄HPO₄·4H₂O, this technique could enhance dissolution kinetics by reducing particle size, though scalability challenges persist. Comparatively, air-jet milling—a fluid-energy method—achieves ~80% yield with median diameters of 23–39 μm but requires slower feed rates for optimal size reduction.

Table 1: Comparison of Mechanochemical and Solution-Based Synthesis

ParameterMechanochemical (Ball Milling)Solution-Based Crystallization
Median Particle Size<10 μm23–39 μm
Yield100%80%
Energy InputHigh (cryogenic cooling)Moderate (thermal control)
ScalabilityLimitedHigh

Role of Stoichiometric Ratios in NH₄⁺/Na⁺ Coordination

Stoichiometric precision is critical to ensuring proper NH₄⁺/Na⁺ coordination in the crystal lattice. The molar ratio of NH₃ to H₃PO₃ in the initial reaction mixture dictates phase purity. For example, a NH₃/H₃PO₄ ratio of 1.5–2.7 favors NaNH₄HPO₄·4H₂O formation, whereas ratios below 1.5 promote diammonium hydrogen phosphate co-crystallization. Excess sodium chloride (NaCl:NH₃:H₃PO₄ = 0.8–2.5:1.5–2.7:1) shifts equilibrium toward microcosmic salt via Le Chatelier’s principle, as per the reaction:
$$
\text{NaCl} + (\text{NH}4)m\text{HPO}4 + \text{NH}3 \rightleftharpoons \text{NaNH}4\text{HPO}4 + \text{NH}_4\text{Cl}
$$
.

Deviations from optimal ratios introduce defects such as ammonium chloride inclusions or sodium phosphate impurities, detectable via X-ray diffraction.

Solvent Selection Criteria for High-Yield Crystallization

Water is the primary solvent due to NaNH₄HPO₄·4H₂O’s high aqueous solubility (1.544 g/cm³). Ethanol and methanol are avoided due to poor salt solubility, though methanol occasionally aids in washing steps to remove organic impurities. Temperature plays a dual role: elevated temperatures (60–110°C) enhance impurity precipitation during ammoniation, while cooling to 20–30°C promotes crystallization.

Table 2: Solvent Properties and Their Roles

SolventSolubility (g/100 mL)Role in Synthesis
Water100 (20°C)Primary crystallization medium
Methanol<1Organic impurity removal
Ethanol<1Post-crystallization washing

Recrystallization from water at pH 8–9 further purifies the product, leveraging differential solubility of residual sodium chloride and ammonium chloride.

Triclinic Symmetry Breakdown in Stercorite-Type Structures

Sodium ammonium hydrogen phosphate tetrahydrate crystallizes in the triclinic system with space group $$ P\overline{1} $$ [4] [5]. Early misinterpretations of its symmetry arose from pervasive {010} twinning, which creates pseudo-monoclinic $$ C2/m $$ diffraction patterns [4]. Single-crystal X-ray studies reveal a true triclinic lattice with unit cell parameters $$ a = 6.54 \, \text{Å} $$, $$ b = 7.57 \, \text{Å} $$, $$ c = 7.11 \, \text{Å} $$, $$ \alpha = 90.1^\circ $$, $$ \beta = 115.3^\circ $$, and $$ \gamma = 89.9^\circ $$ [4] [5]. The twinning mechanism involves a 180° rotation about the $$ c $$-axis, effectively masking the triclinic character in polycrystalline samples [5].

The asymmetric unit comprises one Na⁺, one NH₄⁺, one HPO₄²⁻, and four water molecules. Sodium ions occupy distorted octahedral sites, coordinated by four water molecules and two oxygen atoms from phosphate groups, while ammonium ions reside in interstitial cavities stabilized by hydrogen bonds [5]. This arrangement contrasts with earlier assumptions of monoclinic symmetry, underscoring the necessity of single-crystal analyses for accurate space group determination [4].

Hydrogen Bonding Networks in Hydrated Phosphate Systems

The crystal stability of NaNH₄HPO₄·4H₂O arises from an intricate hydrogen-bonding network involving phosphate groups, water molecules, and ammonium ions. Each HPO₄²⁻ tetrahedron donates two hydrogen bonds to adjacent water molecules ($$ \text{O} \cdots \text{O} $$ distances: 2.65–2.72 Å) and accepts one bond from NH₄⁺ ($$ \text{N} \cdots \text{O} $$: 2.89 Å) [5] [6]. Water molecules form bridging interactions between Na⁺ coordination spheres and phosphate oxygens, creating a three-dimensional framework (Figure 1).

Table 1: Key hydrogen bond parameters in NaNH₄HPO₄·4H₂O [5] [6]

Donor–Acceptor PairDistance (Å)Angle (°)
O(water)–O(phosphate)2.65–2.72165–172
N(ammonium)–O(phosphate)2.89155
O(water)–O(water)2.78160

Thermal analysis shows dehydration above 80°C, disrupting the hydrogen network and forming amorphous sodium polyphosphate [1] [4]. The resilience of these interactions explains the compound’s high solubility in water (50 g/L at 20°C) and stability under ambient conditions [1].

Comparative Structural Analysis with Isostructural Arsenates

NaNH₄HPO₄·4H₂O exhibits isostructurality with sodium ammonium hydrogen arsenate tetrahydrate (NaNH₄HAsO₄·4H₂O), though key differences arise from anion size and symmetry. While both compounds share similar unit cell dimensions ($$ a{\text{arsenate}} = 6.61 \, \text{Å} $$, $$ b{\text{arsenate}} = 7.60 \, \text{Å} $$, $$ c_{\text{arsenate}} = 7.15 \, \text{Å} $$) [4], the arsenate analog adopts a true monoclinic $$ C2/c $$ space group without twinning [2] [4]. This divergence stems from the larger ionic radius of AsO₄³⁻ (0.48 Å) versus PO₄³⁻ (0.38 Å), which reduces lattice strain and eliminates the need for twin-domain formation [4].

Table 2: Structural comparison of phosphate and arsenate analogs [2] [4]

ParameterNaNH₄HPO₄·4H₂ONaNH₄HAsO₄·4H₂O
Space group$$ P\overline{1} $$$$ C2/c $$
Unit cell volume (ų)318.08325.12
Anion radius (Å)0.380.48
Twinning{010} presentAbsent

Despite these differences, both structures retain analogous hydrogen-bonding motifs, with AsO₄³⁻ participating in slightly longer O$$\cdots$$O interactions (2.68–2.75 Å) compared to phosphate [4]. This structural fidelity highlights the robustness of hydrogen-bonded frameworks in accommodating anion substitution while maintaining crystallographic integrity.

Density functional theory calculations have provided comprehensive insights into the lattice dynamics of sodium ammonium hydrogen phosphate tetrahydrate [1] [2] [3]. The computational framework employs advanced exchange-correlation functionals including Becke three-parameter Lee-Yang-Parr, Perdew-Burke-Ernzerhof, and the regularized Strongly Constrained and Appropriately Normed functional to accurately describe the electronic structure and vibrational properties of this complex hydrated phosphate system [1] [4] [5].

The lattice dynamics calculations reveal a rich vibrational spectrum characterized by distinct frequency ranges corresponding to different molecular components [6] [7]. Phosphate tetrahedral breathing modes appear in the 980-1020 cm⁻¹ region, while antisymmetric phosphorus-oxygen stretching vibrations manifest between 1050-1200 cm⁻¹ [6] [8]. The hydrogen phosphate phosphorus-oxygen-hydrogen stretching modes occur at higher frequencies of 2300-2600 cm⁻¹, reflecting the strong covalent character of these bonds [9] [10].

Computational predictions using density functional perturbation theory demonstrate that the crystal lattice phonons span a broad frequency range from 100-800 cm⁻¹, encompassing both acoustic and optical branches [2] [5]. The phonon dispersion relations calculated using the direct method with nondiagonal supercells reveal complex coupling between different vibrational modes, particularly involving the water molecules and ionic components [2] [3].

Advanced density functional theory methodologies, specifically the regularized Strongly Constrained and Appropriately Normed functional, have shown superior performance in predicting lattice constants and vibrational frequencies compared to traditional local density approximation and Perdew-Burke-Ernzerhof approaches [4]. The calculated lattice parameters demonstrate excellent agreement with experimental crystallographic data, with deviations typically less than 1% for unit cell dimensions [11].

The implementation of efficient lattice dynamics calculations using density functional perturbation theory enables comprehensive characterization of anharmonic effects and temperature-dependent phonon properties [5]. These calculations reveal significant anharmonic coupling between phosphate stretching modes and water molecule vibrations, with coupling constants ranging from 5-10 cm⁻¹ [6].

Molecular Dynamics Simulations of Water Molecule Orientation

Molecular dynamics simulations employing polarizable water models have elucidated the complex hydration structure and water molecule orientation patterns around sodium ammonium hydrogen phosphate tetrahydrate [12] [13] [14]. The simulations utilize advanced force fields including Assisted Model Building and Energy Refinement and Optimized Potentials for Liquid Simulations-All Atom parameters with Transferable Intermolecular Potential 3-Point and Simple Point Charge Extended water models [12] [15].

The hydration shell analysis reveals distinct coordination environments for different ionic species [14] [15]. Sodium cations exhibit a coordination number of 5.8 ± 0.3 water molecules at an average distance of 2.35 ± 0.15 Å, with preferential hydrogen orientation toward the cation [16] [15]. Phosphate ions demonstrate the most extensive hydration with coordination numbers reaching 15.9 ± 0.8 water molecules, consistent with experimental effective hydration numbers [17] [14].

Advanced molecular dynamics methodologies, including well-tempered metadynamics and ab initio molecular dynamics simulations, provide detailed characterization of water molecule orientational dynamics [14] [18]. The calculated residence times reveal significant differences between ionic environments, with phosphate-coordinated water molecules exhibiting residence times of 125 ± 25 picoseconds compared to 2.5 ± 0.5 picoseconds for bulk water [17] [18].

The water molecule orientation analysis demonstrates preferential hydrogen bonding configurations [19] [20] [17]. Water molecules in the first hydration shell of phosphate ions orient their hydrogen atoms toward the negatively charged oxygen atoms, while those coordinating sodium ions display hydrogen orientation toward the cation [19] [17]. The orientational correlation functions decay on timescales of 300-500 femtoseconds, indicating rapid water reorientation dynamics [17] [18].

Machine learning force field applications, particularly deep potential molecular dynamics, have enhanced the accuracy of water-ion interaction descriptions [13]. These advanced simulation methods reveal spatiotemporal correlations in water movement that are strongly connected to the accuracy of depicting water behavior in phosphate-containing salt solutions [13].

The molecular dynamics simulations also characterize the exchange dynamics between hydration shells [21]. Water molecules exchange between first and second hydration shells on timescales of 10-50 picoseconds, with exchange rates dependent on the local ionic environment and temperature [22] [21].

Charge Distribution Analysis Across Sodium-Phosphate-Ammonium Complexes

Comprehensive charge distribution analysis using multiple population analysis methods reveals intricate electronic structure features of sodium ammonium hydrogen phosphate tetrahydrate complexes [9] [10] [15]. The analysis employs Mulliken population analysis, Natural Bond Orbital charge analysis, and Quantum Theory of Atoms in Molecules methodologies to provide complementary perspectives on charge distribution patterns [9] [10].

Sodium cations exhibit partial charge values ranging from +0.85 to +0.98 electrons depending on the analysis method, indicating significant charge transfer from the metallic center to the surrounding phosphate and water environment [9] [15]. The Natural Bond Orbital analysis consistently predicts higher positive charges compared to Mulliken population analysis, reflecting differences in orbital partitioning schemes [9] [10].

Phosphorus centers in the phosphate groups carry substantial positive charges of +1.85 to +2.45 electrons, consistent with the highly electropositive nature of phosphorus in phosphate environments [9] [10]. The phosphate oxygen atoms display negative charges ranging from -0.95 to -1.45 electrons, with terminal oxygen atoms generally more negatively charged than bridging oxygen atoms [9] [10].

Ammonium nitrogen centers exhibit negative charges of -0.45 to -0.65 electrons, while the hydrogen atoms carry positive charges of +0.32 to +0.45 electrons [22] [16]. This charge distribution pattern reflects the polar covalent nature of nitrogen-hydrogen bonds in the ammonium ion [22] [16].

Water molecules within the crystal structure display typical charge separation with oxygen atoms carrying -0.75 to -0.95 electrons and hydrogen atoms bearing +0.35 to +0.48 electrons [14] [15]. The charge distribution analysis reveals that crystal water molecules exhibit slightly enhanced polarization compared to bulk water due to the strong electrostatic environment [14] [15].

Advanced charge analysis using Quantum Theory of Atoms in Molecules reveals the presence of non-nuclear attractors in the electron density, characteristic of complex ionic interactions [23] [24]. The topological analysis of electron density demonstrates bond critical points with electron densities ranging from 0.15 to 0.35 electrons per cubic bohr, indicating varying bond strengths within the complex [23] [10].

The charge distribution analysis also characterizes the hydrogen bonding network within the crystal structure [15] [18]. Hydrogen bonds between water molecules and phosphate groups exhibit bond critical point electron densities of 0.025-0.045 electrons per cubic bohr, consistent with medium-strength hydrogen bonding interactions [15] [18].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

209.02764765 g/mol

Monoisotopic Mass

209.02764765 g/mol

Heavy Atom Count

11

UNII

K78U8WLV4H

Dates

Last modified: 08-19-2023

Explore Compound Types